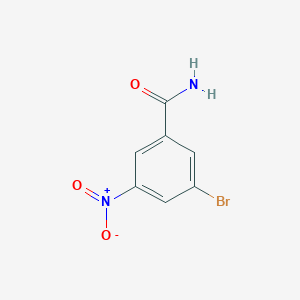

3-Bromo-5-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWPPUDAKYNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395598 | |

| Record name | 3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54321-80-1 | |

| Record name | 3-Bromo-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, spectral data, synthesis protocols, and known biological activities, presenting a valuable resource for researchers and drug development professionals.

Core Chemical Properties

This compound is an aromatic organic compound with the molecular formula C₇H₅BrN₂O₃.[1] Its structure consists of a benzene ring substituted with a bromine atom at the 3-position, a nitro group at the 5-position, and a carboxamide group at the 1-position. This substitution pattern significantly influences its chemical reactivity and potential biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54321-80-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅BrN₂O₃ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Melting Point | 159-161 °C | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

| Boiling Point | Not available |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides insight into the hydrogen atom environments within the molecule. The spectrum of this compound is available on SpectraBase.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amide, C=O stretching of the carbonyl group, C-N stretching, and the aromatic C-H and C=C stretching, as well as absorptions corresponding to the C-Br and N-O stretching of the nitro group.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The expected molecular ion peak would correspond to the molecular weight of this compound.

Experimental Protocols

Synthesis of this compound

A convenient, solvent-free method for the synthesis of this compound involves the reaction of 3-Bromo-5-nitrobenzoic acid with thionyl chloride to form the intermediate acyl chloride, followed by reaction with an amine.[2]

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate amine (e.g., ammonia or an amine precursor)

-

Methanol (for recrystallization)

Procedure:

-

3-Bromo-5-nitrobenzoic acid is reacted with thionyl chloride to form the 3-bromo-5-nitrobenzoyl chloride intermediate. This reaction is typically carried out under solvent-free conditions.[2]

-

The resulting acyl chloride is then coupled with a suitable amine.[2]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched, and the crude product is isolated.

-

The product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final benzamide.[2]

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Substituted benzamides are a class of compounds known for their diverse biological activities.[3][4]

Antimicrobial Activity

Research has shown that this compound exhibits moderate antibacterial activity.[1] The presence of the bromine atom and the nitro group on the benzamide scaffold are thought to contribute to its antimicrobial properties. The evaluation of antimicrobial activity is typically performed using methods such as the disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) through micro broth dilution.[5]

Experimental Workflow for Antimicrobial Activity Screening:

Caption: Workflow for evaluating the antimicrobial activity of this compound.

Signaling Pathway Modulation

While no specific studies have directly implicated this compound in the modulation of particular signaling pathways, its structural features suggest potential interactions with biological targets. The nitro group, in particular, is a common pharmacophore in various bioactive molecules. Further research is warranted to explore the effects of this compound on cellular signaling cascades, which could unveil novel therapeutic applications.

Conclusion

This compound is a versatile compound with established synthetic routes and demonstrated moderate antibacterial activity. This technical guide consolidates the available chemical and biological data, providing a solid foundation for further research and development. The detailed experimental protocols and structured data presentation aim to facilitate its application in organic synthesis, medicinal chemistry, and drug discovery. Future investigations into its broader biological effects and specific molecular targets are encouraged to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Bromo-5-nitrobenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the synthetic route starting from 3-nitrobenzoic acid, detailing the necessary chemical transformations and providing experimental protocols for the key steps. All quantitative data is presented in tabular format for clarity and ease of comparison.

Synthesis Pathway Overview

The most direct and efficient synthesis of this compound proceeds through a two-step reaction sequence starting from 3-nitrobenzoic acid. The pathway involves:

-

Electrophilic Bromination: Introduction of a bromine atom at the meta-position to the nitro and carboxylic acid groups on the benzene ring to form 3-bromo-5-nitrobenzoic acid.

-

Amidation: Conversion of the carboxylic acid functionality of 3-bromo-5-nitrobenzoic acid into a primary amide to yield the final product, this compound. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia.

A detailed workflow of this synthesis is presented below.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Electrophilic Bromination of 3-Nitrobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Nitrobenzoic Acid | [1] |

| Reagents | N-Bromosuccinimide, Conc. H₂SO₄ | [1] |

| Temperature | 65°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | ~95% | [1] |

Table 2: Amidation of 3-Bromo-5-nitrobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-nitrobenzoic Acid | [2][3] |

| Reagents | Thionyl Chloride, Amine | [2][3] |

| Conditions | Solvent-free, Room Temperature | [2][3] |

| Reaction Time | 2-4 hours | [2][3] |

| Yield | Up to 94% | [3] |

Experimental Protocols

3.1. Step 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid

This protocol is adapted from a method for the bromination of 3-nitrobenzoic acid.[1]

-

Materials:

-

3-Nitrobenzoic acid (1.0 eq)

-

N-Bromosuccinimide (1.2 eq)

-

Concentrated sulfuric acid

-

Ice water

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzoic acid in concentrated sulfuric acid at 0°C.

-

Slowly add N-bromosuccinimide to the reaction mixture.

-

After the addition is complete, heat the mixture in an oil bath at 65°C and stir for 2 hours.

-

Upon completion of the reaction, pour the reaction solution into ice water with stirring.

-

Stir the resulting suspension for 1 hour to allow for complete precipitation.

-

Collect the solid product by filtration, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid as a white solid.

-

3.2. Step 2: Synthesis of this compound

This protocol is based on the thionyl chloride-induced amidation of 3-bromo-5-nitrobenzoic acid under solvent-free conditions.[2][3]

-

Materials:

-

3-Bromo-5-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Aqueous ammonia solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-bromo-5-nitrobenzoic acid.

-

Carefully add thionyl chloride to the flask at room temperature.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The formation of the intermediate, 3-bromo-5-nitrobenzoyl chloride, occurs during this step.[3]

-

After the initial reaction subsides (typically 2-4 hours), carefully and slowly add the reaction mixture to a chilled aqueous ammonia solution with vigorous stirring.

-

The amide product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Logical Relationships in the Synthesis

The synthesis of this compound is a logical progression of functional group transformations on an aromatic ring. The following diagram illustrates the key relationships and transformations.

References

In-Depth Technical Guide to 3-Bromo-5-nitrobenzamide (CAS No. 54321-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-nitrobenzamide, with the Chemical Abstracts Service (CAS) number 54321-80-1, is a substituted aromatic amide that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom and a nitro group on the benzamide scaffold, provides multiple reaction sites for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of the electron-withdrawing nitro group and the bromine atom significantly influences its chemical reactivity and physical properties. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 54321-80-1 | |

| Molecular Formula | C₇H₅BrN₂O₃ | |

| Molecular Weight | 245.03 g/mol | |

| Appearance | Solid (form may vary) | |

| Melting Point | Not explicitly reported, but related compounds suggest a relatively high melting point. | |

| Boiling Point | Not available | |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF. | |

| InChI Key | WNYWPPUDAKYNIZ-UHFFFAOYSA-N | |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)N |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the conversion of the carboxylic acid group of 3-bromo-5-nitrobenzoic acid into a more reactive acylating agent, such as an acyl chloride or an activated ester, followed by reaction with ammonia or an ammonia equivalent.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Activation of 3-bromo-5-nitrobenzoic acid

To a solution of 3-bromo-5-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would be added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture would be stirred at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acyl chloride.

Step 2: Amidation

The resulting solution containing the 3-bromo-5-nitrobenzoyl chloride would then be carefully added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction is typically exothermic and would be maintained at a low temperature to control the reaction rate and minimize side reactions. The product, this compound, would precipitate out of the solution and could be collected by filtration, washed with water to remove any ammonium salts, and then dried. Further purification could be achieved by recrystallization from a suitable solvent.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, the well-documented and diverse biological activities of nitro-containing compounds and benzamide derivatives suggest that this molecule could be a valuable scaffold for the development of new therapeutic agents.[1][2]

The nitro group is a known pharmacophore and can be found in a variety of drugs with antimicrobial and anticancer properties.[1][2] The mechanism of action often involves the reduction of the nitro group within target cells to form reactive nitrogen species that can induce cellular damage.[2] Benzamide moieties are also prevalent in many biologically active compounds, contributing to their binding to various enzymes and receptors.

Derivatives of structurally similar nitrobenzamides have been investigated for a range of biological activities, including:

-

Anti-inflammatory activity: Certain nitro-substituted benzamides have shown potential as inhibitors of pro-inflammatory cytokines.[1]

-

Antimicrobial activity: The nitroaromatic scaffold is a key feature in several antimicrobial agents.[2]

-

Enzyme inhibition: The benzamide structure can serve as a basis for designing inhibitors of various enzymes.

Given these precedents, this compound could serve as a starting material for the synthesis of compound libraries for screening against various biological targets. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse range of derivatives.

Experimental Assays

While no specific experimental assays involving this compound have been found, researchers interested in evaluating its biological potential could employ a variety of standard in vitro assays.

Workflow for Preliminary Biological Screening

Caption: General workflow for biological screening.

Example Experimental Protocols

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically dissolved in DMSO and then diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC):

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

There is currently no direct evidence linking this compound to any specific signaling pathways. However, based on the activities of related compounds, it is plausible that derivatives of this molecule could modulate various cellular signaling cascades. For instance, if derivatives are found to inhibit specific kinases or other enzymes, they would consequently affect the downstream signaling pathways regulated by those enzymes. Further research, including target identification and mechanism of action studies, would be necessary to elucidate any involvement in cellular signaling.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and organic synthesis. While specific biological data for this compound is sparse, its structural features suggest that it is a promising starting point for the development of novel bioactive molecules. This technical guide provides a foundation of its known properties and a roadmap for its synthesis and potential biological evaluation, encouraging further investigation into this and related compounds.

References

In-depth Technical Guide: 3-Bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-nitrobenzamide, a chemical compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores the biological significance of the broader class of nitrobenzamides.

Physicochemical Properties of this compound

This compound is a substituted aromatic amide. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O₃ | PubChem[1] |

| Molecular Weight | 246.03 g/mol | PubChem |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42972-23-6 | PubChem |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of 3-bromo-5-nitrobenzoyl chloride. The precursor, 3-bromo-5-nitrobenzoic acid, can be synthesized via bromination of 5-nitrobenzoic acid or through a Sandmeyer reaction involving 3-amino-5-nitrobenzoic acid[2].

Step 1: Synthesis of 3-bromo-5-nitrobenzoyl chloride

-

Reactants : 3-bromo-5-nitrobenzoic acid and a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride).

-

Procedure : 3-bromo-5-nitrobenzoic acid is refluxed with an excess of the chlorinating agent, often in an inert solvent. The reaction mixture is then concentrated under reduced pressure to remove the excess chlorinating agent and solvent, yielding the crude 3-bromo-5-nitrobenzoyl chloride.

Step 2: Amidation of 3-bromo-5-nitrobenzoyl chloride

-

Reactants : 3-bromo-5-nitrobenzoyl chloride and an ammonia source (e.g., aqueous ammonia or ammonia gas).

-

Procedure : The crude 3-bromo-5-nitrobenzoyl chloride is dissolved in an appropriate aprotic solvent and cooled in an ice bath. The ammonia source is then added dropwise with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation upon addition of water, followed by filtration, washing, and drying. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. For a related compound, 3-bromo-5-nitrobenzaldehyde, the ¹H NMR (300 MHz, DMSO-d6) shows characteristic peaks at δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), and 8.51 (s, 1H)[3][4]. Similar characteristic peaks would be expected for the benzamide derivative.

-

Mass Spectrometry (MS) : Mass spectrometry is a critical technique for confirming the molecular weight of the compound and analyzing its fragmentation pattern[5]. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups, such as the amide C=O stretch, N-H stretches, and the aromatic C-H and C=C bonds.

-

Melting Point Analysis : The melting point of the purified compound would be determined and compared to literature values, if available, as an indicator of purity.

Biological Activity and Signaling Pathways of Nitrobenzamides

While specific biological activities for this compound are not extensively documented, the broader class of nitrobenzamide derivatives has shown significant potential in drug discovery, particularly as antimicrobial and antitubercular agents[6][7].

The nitro group is a key pharmacophore in many bioactive molecules. The antimicrobial activity of nitro-containing compounds is often attributed to their reduction within the target organism, leading to the formation of toxic intermediates such as nitroso and superoxide species. These reactive species can then covalently bind to and damage critical biomolecules like DNA, leading to cell death[8].

Several nitroaromatic compounds have been identified as inhibitors of the decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1) enzyme in Mycobacterium tuberculosis[6]. This enzyme is essential for the synthesis of the mycobacterial cell wall.

Below is a generalized workflow for the synthesis and characterization of a novel nitrobenzamide derivative.

The following diagram illustrates a simplified, hypothetical signaling pathway for the action of a nitroaromatic antimicrobial agent.

References

- 1. This compound | C7H5BrN2O3 | CID 3727797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]

- 5. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 6. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 7. ijpbs.com [ijpbs.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Bromo-5-nitrobenzamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Within this class, 3-Bromo-5-nitrobenzamide has emerged as a particularly intriguing starting point for the development of novel drug candidates. The presence of the bromo and nitro functional groups at the meta-positions of the benzamide ring imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogues of this compound, with a focus on their applications in oncology and inflammation.

Synthesis of this compound Analogues

The synthesis of this compound analogues typically begins with the commercially available 3-bromo-5-nitrobenzoic acid. The primary point of diversification is the amide bond, which can be readily formed through various coupling methods to introduce a wide range of substituents.

General Synthesis Workflow

The general synthetic approach involves the activation of the carboxylic acid of 3-bromo-5-nitrobenzoic acid, followed by nucleophilic attack by a primary or secondary amine.

Caption: General synthetic route for this compound analogues.

Experimental Protocol: Synthesis of N-Aryl-3-bromo-5-nitrobenzamides

This protocol describes a common method for synthesizing N-substituted this compound analogues.

-

Acid Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-bromo-5-nitrobenzoyl chloride.

-

Amide Coupling: The crude acid chloride is dissolved in an anhydrous solvent (e.g., DCM, THF). To this solution, the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) are added at 0 °C. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure N-substituted this compound.

Biological Activities of Structural Analogues

Structural analogues of this compound have been investigated for a range of biological activities, most notably as anticancer and anti-inflammatory agents. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies on substituted benzamides, including those with bromo and nitro functionalities, have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Table 1: In Vitro Anticancer Activity of Representative Benzamide Analogues

| Compound ID | Structure | Cancer Cell Line | Assay | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| 1a | 4-Substituted-3-nitrobenzamide derivative | HCT-116 | SRB | 1.90 | [1] |

| 1b | 4-Substituted-3-nitrobenzamide derivative | MDA-MB-435 | SRB | 2.11 | [1] |

| 1c | 4-Substituted-3-nitrobenzamide derivative | HL-60 | SRB | 2.05 | [1] |

| 2a | 3-Bromo benzohydrazide derivative | HCT116 | Not Specified | 1.20 | [2] |

Note: The structures for compounds 1a, 1b, and 1c were not explicitly detailed in the abstract beyond being "4-substituted-3-nitrobenzamide derivatives." Compound 2a is a 3-bromo benzohydrazide derivative, a related but distinct scaffold.

Anti-inflammatory Activity

The anti-inflammatory properties of benzamide derivatives have also been a subject of interest. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of Representative Benzamide Analogues

| Compound ID | Structure | Target/Assay | Activity (IC₅₀ in µM) | Reference |

| 3a | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Proteinase Inhibition | 0.04-0.07 mg/mL | [3] |

| 4a | Nitro-phenylbutanal derivative | COX-1 | Dominant Inhibition | [4] |

| 4b | Nitro-phenylbutanal derivative | COX-2 | 0.18 | [4] |

Note: The compounds listed are structurally related but are not direct analogues of this compound.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound analogues are not yet fully elucidated, studies on related benzamide and nitro-containing compounds suggest potential mechanisms of action.

NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, cell survival, and proliferation. Some N-substituted benzamides have been shown to inhibit NF-κB activation, which can lead to the induction of apoptosis and a reduction in the inflammatory response.[5]

Caption: Putative mechanism of NF-κB pathway inhibition.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Certain galloyl benzamide-based compounds have been shown to modulate the JNK and p38 MAPK pathways, suggesting that this compound analogues may also exert their effects through this mechanism.

Caption: Potential modulation of the MAPK signaling cascade.

Conclusion and Future Directions

The structural framework of this compound offers a versatile platform for the development of novel therapeutic agents. The existing body of research on related benzamide and nitro-aromatic compounds strongly suggests that analogues of this core structure hold significant promise as anticancer and anti-inflammatory agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogues to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Bromo-5-nitrobenzamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-5-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. A comprehensive search of publicly available scientific literature and databases did not yield quantitative solubility data for this compound in common organic solvents. In light of this, the document provides a detailed, standardized experimental protocol for determining the solubility of this and similar compounds. Furthermore, a predicted solubility profile for this compound is presented, based on an analysis of its chemical structure and the known solubility characteristics of related benzamide and nitroaromatic compounds. This guide is intended to be a valuable resource for researchers, enabling them to generate reliable solubility data and to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound features a benzene ring substituted with a bromine atom, a nitro group, and an amide group.

-

Amide Group (-CONH2): The amide functional group is polar and capable of both donating and accepting hydrogen bonds. This feature generally enhances solubility in polar solvents.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is also polar.[1] This contributes to the overall polarity of the molecule.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecular weight and can participate in dipole-dipole interactions.

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic.

Based on these structural features, the following solubility profile in common organic solvents is predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the polar amide and nitro groups, which can interact with the hydroxyl groups of these solvents through hydrogen bonding, this compound is expected to exhibit moderate to good solubility in polar protic solvents.[2]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): High solubility is anticipated in these solvents. The strong dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the predominantly polar nature of the molecule conferred by the amide and nitro groups, this compound is expected to have low solubility in nonpolar solvents.[2] The hydrophobic benzene ring may allow for some minimal solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed in these solvents of intermediate polarity.

Data Presentation

As no specific quantitative solubility data for this compound is currently available, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine solubility at various temperatures to understand its temperature dependence.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Aromatic Hydrocarbons | Toluene | ||||

| Aliphatic Hydrocarbons | n-Hexane | ||||

| Chlorinated Solvents | Dichloromethane | ||||

| Chloroform | |||||

| Amides | N,N-Dimethylformamide (DMF) | ||||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ||||

| Nitriles | Acetonitrile |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.[3][4] This method is considered the gold standard for measuring equilibrium solubility.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or flasks with screw caps or glass stoppers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.[5]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker with a constant temperature setting (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[5] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.[5]

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being included in the analysis.[5] Dilute the filtered sample to a suitable concentration for analysis with the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

The Rising Potential of 3-Bromo-5-nitrobenzamide in Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – 3-Bromo-5-nitrobenzamide, a versatile chemical scaffold, is garnering increasing attention within the medicinal chemistry community. This in-depth technical guide explores the burgeoning potential of this compound as a key intermediate in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: A Scaffold of Promise

This compound, and its parent compound 3-bromo-5-nitrobenzoic acid, serve as crucial building blocks in the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom, a nitro group, and an amide moiety on the benzene ring offers multiple reactive sites for chemical modification. This trifunctional nature allows for the facile introduction of various pharmacophores through well-established synthetic methodologies, making it an attractive starting point for the creation of compound libraries for high-throughput screening. Research has highlighted its utility in developing treatments for cancer and tuberculosis, underscoring its significance in modern drug discovery.[1]

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of potent enzyme inhibitors. The benzamide core is a known pharmacophore that can mimic the nicotinamide moiety of NAD+, a substrate for enzymes like poly(ADP-ribose) polymerase (PARP).[2] Furthermore, its structural versatility allows for its incorporation into inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[2] The benzamide moiety is a key feature in many potent PARP inhibitors. By modifying the this compound scaffold, novel PARP inhibitors can be designed to enhance potency and selectivity.

Kinase Inhibitors for Targeted Cancer Therapy

Kinases are a large family of enzymes that play a central role in cell signaling. Their aberrant activity is a hallmark of many cancers. The 3-substituted benzamide structure has been successfully employed in the development of kinase inhibitors, such as those targeting the Bcr-Abl tyrosine kinase, which is characteristic of chronic myeloid leukemia (CML).[3] The bromine atom on the this compound ring provides a convenient handle for introducing various side chains to optimize binding to the kinase active site.

Quantitative Data on Benzamide Derivatives

While specific data for direct derivatives of this compound are emerging, the broader class of substituted benzamides has shown significant promise in preclinical studies. The following tables summarize the inhibitory activities of various benzamide derivatives against relevant cancer cell lines and enzymes.

| Compound Class | Target | Cell Line/Enzyme | IC50/Activity | Reference |

| Urea-based benzamides | PARP-1 | HCT116 | 5.17 nM - 6.06 nM | [4] |

| Thiazolamide-benzamides | Bcr-Abl (wild-type) | - | 1.273 µM | [5] |

| Thiazolamide-benzamides | Bcr-Abl (T315I mutant) | - | 39.89 µM | [5] |

| Flavonoid-based amides | PI3K/AKT Pathway | MDA-MB-231 | 1.76 ± 0.91 µM | [5] |

| 2-Amidobenzimidazoles | Protein Kinase CK1 Delta | - | 98.6 nM | [6] |

Table 1: Inhibitory Activities of Representative Benzamide Derivatives

| Compound Class | Cell Line | IC50 | Reference |

| Urea-based benzamides | HCT116 | 7.87 µM | [4] |

| Flavonoid-based amides | MDA-MB-231 | 1.76 ± 0.91 µM | [5] |

| Flavonoid-based amides | MCF-7 | 3.97 ± 0.36 µM | [5] |

Table 2: Cytotoxicity of Representative Benzamide Derivatives against Cancer Cell Lines

Key Experimental Protocols

The synthesis of bioactive molecules from this compound typically involves leveraging the reactivity of the bromine and nitro groups. The following are detailed protocols for key synthetic transformations and biological assays.

I. Synthesis of Substituted Benzamide Derivatives

A. Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a versatile method for creating biaryl compounds by coupling the aryl bromide with a boronic acid.

-

Reagents and Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon).

-

Add the degassed solvent system.

-

Add the palladium catalyst.

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

B. Buchwald-Hartwig Amination for C-N Bond Formation

This palladium-catalyzed reaction is used to form a new carbon-nitrogen bond between the aryl bromide and an amine.

-

Reagents and Materials:

-

This compound

-

Amine (primary or secondary, 1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq)

-

Base (e.g., NaOt-Bu, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent.

-

Add this compound, the amine, and the base.

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

C. Reduction of the Nitro Group

The nitro group can be reduced to an amine, which can then be further functionalized.

-

Reagents and Materials:

-

Substituted this compound derivative

-

Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Acetic Acid, or Ethyl Acetate)

-

-

Procedure (using Iron powder):

-

Dissolve the nitro compound in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction.

-

Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

-

Extract the product with an organic solvent, wash, dry, and purify.

-

II. Biological Evaluation Protocols

A. In Vitro PARP1 Enzymatic Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.[7][8]

-

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated microplate

-

Biotinylated NAD+

-

Activated DNA

-

Test compound (dissolved in DMSO)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

-

Procedure:

-

Add PARP1 enzyme, activated DNA, and the test compound at various concentrations to the histone-coated wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate to allow for PARylation of the histones.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate again and add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

B. In Vitro Kinase Activity Assay (Generic)

This protocol provides a general framework for assessing the inhibition of a specific kinase.[6][9][10]

-

Materials:

-

Recombinant kinase

-

Specific peptide substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

-

Procedure:

-

Add the kinase, substrate, and test compound to a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence).

-

Calculate the percent inhibition and determine the IC50 value.

-

C. Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cells.[1][11]

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its potential as a starting material for the synthesis of novel PARP and kinase inhibitors positions it at the forefront of research in targeted cancer therapy. The synthetic routes are well-established, and the biological evaluation methods are robust, providing a clear path for the development of new drug candidates. Future research will likely focus on the synthesis of diverse libraries of compounds derived from this compound and their screening against a wider range of biological targets. The continued exploration of this promising scaffold holds the potential to deliver the next generation of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10096A [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

The Reactivity of Bromine in 3-Bromo-5-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-nitrobenzamide is a versatile building block in organic synthesis, possessing a bromine atom activated towards various transformations. This technical guide provides an in-depth analysis of the reactivity of the bromine substituent, focusing on its propensity to participate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing effects of the nitro and benzamide groups significantly influence the reactivity of the C-Br bond, making it a key handle for molecular elaboration. This document outlines the theoretical basis for this reactivity, presents potential reaction pathways, and provides illustrative experimental protocols based on analogous systems due to the limited availability of specific data for this compound.

Introduction: Electronic Landscape of this compound

The reactivity of the bromine atom in this compound is dictated by the electronic environment of the benzene ring. The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) and the benzamide group (-CONH₂), positioned meta to each other, profoundly influences the electron density of the aromatic system.

-

Nitro Group (-NO₂): This is a powerful deactivating group with strong -I (inductive) and -M (mesomeric) effects. It withdraws electron density from the entire ring, particularly from the ortho and para positions.

-

Benzamide Group (-CONH₂): The amide group is also deactivating due to the -I effect of the carbonyl group. While the nitrogen lone pair can exert a +M effect, the overall influence on the ring's electron density is withdrawing.

The cumulative effect of these two groups renders the aromatic ring electron-deficient, which is a critical factor for nucleophilic aromatic substitution (SNAr). Furthermore, the C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. For palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl bromide can facilitate the oxidative addition step, a key process in the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in this compound is activated for SNAr reactions. The strong electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[1][2]

General Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: General workflow for Nucleophilic Aromatic Substitution.

Potential Nucleophiles and Illustrative Data

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) |

| Alkoxide | Sodium methoxide | Aryl ether | MeOH, reflux | High |

| Amine | Aniline | Diaryl amine | High-boiling solvent, heat | Moderate to High |

| Thiolate | Sodium thiophenoxide | Diaryl sulfide | DMF, room temp. | High |

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions.

Experimental Protocol (Illustrative Example: Reaction with Aniline)

This protocol is a general guideline based on typical SNAr reactions of activated aryl halides with amines.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), aniline (1.2 eq.), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Illustrative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | >85 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | >90 |

Table 2: Illustrative Suzuki-Miyaura Coupling Reaction Conditions.

Experimental Protocol (General):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

-

Reaction Conditions: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5]

References

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-bromo-5-nitrobenzamide, a versatile building block in medicinal chemistry. The protocols cover key transformations including palladium-catalyzed cross-coupling reactions and nitro group reduction, enabling the generation of diverse compound libraries for drug discovery and development.

Introduction

This compound is a key starting material for the synthesis of a wide range of substituted benzamide derivatives. Its structure incorporates three reactive sites: the bromine atom, which is amenable to palladium-catalyzed cross-coupling reactions; the nitro group, which can be reduced to an amine and further functionalized; and the amide group, which can be modified. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] This document outlines detailed experimental procedures for the synthesis of derivatives of this compound via Suzuki coupling, Buchwald-Hartwig amination, and nitro group reduction.

Synthesis of 3-Aryl-5-nitrobenzamide via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[2] This protocol describes a general procedure for the Suzuki coupling of this compound with various arylboronic acids.

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is taken in a suitable solvent system like a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-5-nitrobenzamide derivative.

| Entry | Arylboronic Acid | Product | Yield (%) | M.p. (°C) |

| 1 | Phenylboronic acid | 3-Phenyl-5-nitrobenzamide | 85 | 168-170 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-nitrobenzamide | 82 | 189-191 |

| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-nitrobenzamide | 88 | 175-177 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical yields for Suzuki coupling reactions.

Caption: Suzuki Coupling Workflow.

Synthesis of 3-Amino-5-nitrobenzamide Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of aryl halides with a wide variety of amines. This protocol provides a general method for the synthesis of 3-amino-substituted-5-nitrobenzamides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a reaction vessel, this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base such as Cs₂CO₃ (2.0 mmol) are combined in an anhydrous, aprotic solvent like dioxane or toluene. The vessel is sealed, and the mixture is degassed and heated under an inert atmosphere at a temperature between 80°C and 110°C for 12-24 hours. Reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired 3-amino-5-nitrobenzamide derivative.

| Entry | Amine | Product | Yield (%) | M.p. (°C) |

| 1 | Morpholine | 3-(Morpholin-4-yl)-5-nitrobenzamide | 78 | 205-207 |

| 2 | Piperidine | 3-(Piperidin-1-yl)-5-nitrobenzamide | 81 | 188-190 |

| 3 | Aniline | 3-(Phenylamino)-5-nitrobenzamide | 75 | 215-217 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical yields for Buchwald-Hartwig amination reactions.

Caption: Buchwald-Hartwig Amination Workflow.

Synthesis of 3-Amino-5-bromobenzamide via Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a key functional group for further derivatization. Several methods are available for this transformation. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol: Nitro Group Reduction by Catalytic Hydrogenation

This compound (1.0 mmol) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 4-12 hours. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure 3-amino-5-bromobenzamide.

| Starting Material | Product | Reagents | Solvent | Yield (%) | M.p. (°C) |

| This compound | 3-Amino-5-bromobenzamide | H₂, 10% Pd/C | Ethanol | 95 | 155-157 |

Note: The data presented in this table is based on typical yields for nitro group reductions under these conditions.

Caption: Nitro Group Reduction Workflow.

Conclusion

The protocols described in these application notes provide reliable methods for the synthesis of a variety of derivatives from this compound. These reactions offer access to a diverse range of chemical structures that are of significant interest to the pharmaceutical and drug discovery industries. The straightforward nature of these protocols allows for their ready implementation in a research laboratory setting for the generation of novel compound libraries. Further modifications and optimizations of these protocols may be necessary for specific substrates and scales of reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[1] Its widespread adoption in academic and industrial research, particularly in drug discovery, stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. The versatility of this reaction allows for the construction of complex molecular scaffolds, such as the biaryl structures prevalent in many pharmaceutical agents.

3-Bromo-5-nitrobenzamide is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro and amide groups activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle, making it a suitable substrate for Suzuki coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. These values are based on analogous reactions reported in the literature and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions, purity of starting materials, and the nature of the boronic acid used.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 10 | 75-85 |

| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos (2) | K₂CO₃ | Toluene | 100 | 16 | 70-80 |

| 5 | Pyridine-3-boronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 65-75 |

Note: Yields are estimates based on similar Suzuki-Miyaura coupling reactions and may vary.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of an organic solvent and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-aryl-5-nitrobenzamide.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and some organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-Bromo-5-nitrobenzamide with terminal alkynes. This reaction is a powerful tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the resulting alkynylated nitrobenzamide derivatives can serve as valuable intermediates.[1][2][3][4][5]

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7][8] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the nitro and amide groups present in this compound.[8][9]

The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can facilitate the oxidative addition step of the catalytic cycle, which is often beneficial for the reaction.

General Reaction Scheme

The general reaction for the Sonogashira coupling of this compound is depicted below:

R-C≡C-H + Br-Ar-CONH₂ → R-C≡C-Ar-CONH₂

where Ar is the 3-nitro-5-benzamide moiety.

Experimental Data Summary

The following table summarizes typical reaction conditions for Sonogashira couplings of aryl bromides, which can be adapted for this compound.

| Parameter | Typical Conditions | Notes |

| Aryl Halide | This compound (1.0 eq) | Reactivity order: I > OTf > Br > Cl.[6][9] |

| Terminal Alkyne | 1.1 - 1.5 eq | A slight excess is generally used. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[6] |

| Copper(I) Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira reaction.[2][6] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), or other amine bases (2-10 eq) | Can also serve as a solvent in some cases.[9][10] |

| Solvent | THF, DMF, Toluene, or neat amine | Degassed solvents are recommended to prevent catalyst deactivation. |

| Temperature | Room temperature to 80 °C | Higher temperatures may be needed for less reactive substrates.[9] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

Experimental Workflow

The general workflow for a Sonogashira coupling reaction involves careful preparation of reagents, reaction setup under an inert atmosphere, monitoring, and finally, workup and purification.[1]

Caption: General experimental workflow for the Sonogashira coupling reaction.